molecular formula C12H11N3O2S B1332625 4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 77803-46-4

4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1332625
CAS No.: 77803-46-4
M. Wt: 261.3 g/mol
InChI Key: SISWGCCVSKAIFN-UHFFFAOYSA-N
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Description

4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring an allyl group at the N4 position and a 1,3-benzodioxole moiety at the C5 position. The 1,3-benzodioxole group, an electron-rich aromatic system, is associated with enhanced antioxidant and antimicrobial activities due to its ability to stabilize free radicals . The allyl substituent may influence lipophilicity and reactivity, impacting both synthesis and biological interactions.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-2-5-15-11(13-14-12(15)18)8-3-4-9-10(6-8)17-7-16-9/h2-4,6H,1,5,7H2,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISWGCCVSKAIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301132435
Record name 5-(1,3-Benzodioxol-5-yl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301132435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77803-46-4
Record name 5-(1,3-Benzodioxol-5-yl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77803-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,3-Benzodioxol-5-yl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301132435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring and benzodioxole moiety can bind to enzymes or receptors, modulating their activity. This compound may also interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Variations and Activities:

Compound Name Substituents (C5 Position) Biological Activity Mechanism/Notes Reference
4-Allyl-5-(quinolin-4-yl)-triazole-3-thiol 2-(4-Alkoxyphenyl)quinolin-4-yl Induces EGFR degradation Low kinase inhibition; promotes proteasomal degradation via allosteric binding
5-(4-Nitrophenyl)-triazole-3-thiol 4-Nitrophenyl Precursor for Schiff base ligands Reacts with aldehydes to form coordination complexes
5-(2-Fluorophenyl)-triazole-3-thiol 2-Fluorophenyl Antimicrobial, anti-inflammatory 34.13% abundance in plant extracts; broad bioactivity
5-(Pyridin-2-yl)-triazole-3-thiol Pyridin-2-yl Variable cytotoxicity Melting points: 161–184°C; yields: 50–83%
4-Amino-5-(benzodioxol-5-ylmethyl)-triazole-3-thiol 1,3-Benzodioxol-5-ylmethyl Potential antioxidant Electron-donating groups enhance radical scavenging

Key Observations:

  • Electron-withdrawing groups (e.g., nitro, fluorine) enhance antimicrobial activity but may reduce antioxidant capacity .
  • Electron-donating groups (e.g., benzodioxole, -NH₂) improve radical scavenging, as seen in 4-amino-5-phenyl derivatives .
  • Bulkier substituents (e.g., quinolinyl, morpholinylsulfonylphenyl) influence target selectivity. For example, quinolinyl derivatives degrade EGFR but exhibit low kinase inhibition .

Cytotoxicity and Therapeutic Potential

IC₅₀ Values for Anticancer Activity:

Compound Name IC₅₀ (µM) Cancer Cell Line Reference
VM26 (FQTT derivative) 12.6 MDA MB-468 (breast cancer)
Gefitinib 15.2 EGFR-positive cancers
4-Allyl-5-(quinolin-4-yl)-triazole-3-thiol ~14–15 Prostate, lung cancer

Insights:

  • Triazole-thiol derivatives with extended aromatic systems (e.g., quinolinyl) show cytotoxicity comparable to established drugs like gefitinib .

Biological Activity

4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological potential and mechanisms of action.

The chemical formula for this compound is C12H11N3O2SC_{12}H_{11}N_{3}O_{2}S, with a molecular weight of approximately 261.30 g/mol. The compound features a triazole ring which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted the effectiveness of triazole compounds against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli13100
Candida albicans18100

Anti-inflammatory Activity

Molecular docking studies have suggested that this compound can act as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The selectivity towards COX-1 over COX-2 indicates potential for developing anti-inflammatory drugs with fewer side effects.

Case Study: Inhibition of COX Enzymes

A recent study evaluated the binding affinity of this compound to COX enzymes using computational methods. The results showed a higher affinity for COX-1 compared to COX-2:

Compound Binding Energy (kcal/mol) Target Enzyme
This compound-9.7COX-1
Other Triazole Derivatives-8.5COX-2

This selectivity suggests that modifications to the structure could enhance anti-inflammatory efficacy while minimizing adverse effects.

Anticancer Properties

Preliminary studies have indicated that triazole derivatives may possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines.

Example Results: Cytotoxicity Assay

Cell Line IC50 (µM)
MCF7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0

These findings suggest a promising avenue for further research into its potential as an anticancer agent.

The biological activities of this compound can be attributed to its structural features which allow it to interact with various biological targets:

  • Enzyme Inhibition : The compound's ability to bind to active sites on enzymes like COX suggests a mechanism where it competes with substrate molecules.
  • Cell Membrane Interaction : Its lipophilic nature may facilitate interaction with cellular membranes, affecting permeability and signaling pathways.
  • DNA Interaction : Some studies propose that triazoles can intercalate into DNA structures or inhibit topoisomerases involved in DNA replication.

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